molecular formula C11H10FNO2 B3013906 1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one CAS No. 38470-30-3

1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one

Cat. No. B3013906
CAS RN: 38470-30-3
M. Wt: 207.204
InChI Key: BXXOTJGEOPOODI-UHFFFAOYSA-N
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Description

The compound "1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one" is closely related to a class of compounds that have been studied for their potential as positron emission tomography (PET) ligands, specifically targeting the AMPA receptor, which is significant in the imaging of brain diseases. The compound's structure is similar to the N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives that have been synthesized for this purpose .

Synthesis Analysis

The synthesis of related compounds involves the acetylation of tetrahydroisoquinoline derivatives. For instance, the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl derivatives has been reported, which are designed to bind to AMPA receptors for PET imaging . The synthesis process is crucial as it impacts the purity and yield of the final compound, which in turn affects its suitability as a PET ligand.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a tetrahydroisoquinoline core, which is modified with various substituents to enhance binding to the AMPA receptor. The single crystal structure of a potent compound, N-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has been reported, providing insights into the three-dimensional arrangement of atoms and the potential interaction with the receptor .

Chemical Reactions Analysis

The chemical reactivity of the tetrahydroquinolin-4-one derivatives includes nitration reactions. When 1-acetyl-1,2,3,4-tetrahydroquinolin-4-one is nitrated, mixtures of nitroquinolones are formed, which can be isolated and characterized . These reactions are important for modifying the electronic and steric properties of the compound, which may affect its binding affinity and selectivity towards the AMPA receptor.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are critical for their function as PET ligands. For example, the carbon-11 labeled 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline showed good initial brain uptake in rats but was rapidly cleared and exhibited relatively homogenous distribution, which made it unsuitable as a PET imaging agent . The resolution and stereochemistry of these compounds also play a significant role in their biological activity, as seen with the (R)- and (S)-enantiomers of 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, where the (R)-enantiomer showed higher anticonvulsant and antagonistic effects .

Scientific Research Applications

Chemical Synthesis and Derivatives

1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound that has been utilized in various chemical synthesis processes. Its derivatives have been studied for their structures and constants, as seen in the nitration of 1-acetyl-1,2,3,4-tetrahydroquinolin-4-one which leads to the formation of mixtures of nitroquinolones (Bolotina, Lopatin, & Bekhli, 1982). Furthermore, its role in the synthesis of new natural products like helquinoline, a tetrahydroquinoline derivative with biological activity, highlights its importance in medicinal chemistry (Asolkar et al., 2004).

Pharmacological and Biological Activity

The compound has been a subject of interest in pharmacological research. For example, its derivative, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), has been studied for its resolution in different solvents and its potential in economic resolution processes, which is significant for pharmaceutical applications (Bálint et al., 2002). Additionally, it has been used in the synthesis of flumequine, an antibacterial agent, highlighting its role in the development of therapeutic agents (Bálint et al., 1999).

Photophysical Properties

The compound and its derivatives have also been the focus of studies investigating their photophysical properties. For instance, the role of excited state intramolecular charge transfer in the photophysical properties of norfloxacin and its derivatives was studied to understand the behavior of the 1,4-dihydro-4-oxoquinoline ring, which is structurally related to 1-acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one (Cuquerella, Miranda, & Bosca, 2006).

Chemical Analysis and Imaging

Its potential in chemical analysis and imaging is also noteworthy. For example, the synthesis of carbon-11 and fluorine-18 labeled derivatives of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as potential PET AMPA receptor ligands for imaging brain diseases demonstrates its applicability in advanced imaging techniques (Gao, Kong, Clearfield, & Zheng, 2006).

properties

IUPAC Name

1-acetyl-6-fluoro-2,3-dihydroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-7(14)13-5-4-11(15)9-6-8(12)2-3-10(9)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXOTJGEOPOODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one

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